1H-Pyrrole, 2-(4-cyclohexylphenyl)-1-(3,4-dichlorophenyl)-5-methyl-
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Overview
Description
1H-Pyrrole, 2-(4-cyclohexylphenyl)-1-(3,4-dichlorophenyl)-5-methyl- is a complex organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This particular compound features additional substituents, including cyclohexylphenyl and dichlorophenyl groups, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 2-(4-cyclohexylphenyl)-1-(3,4-dichlorophenyl)-5-methyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the pyrrole ring.
Substitution Reactions: Introduction of the cyclohexylphenyl and dichlorophenyl groups through electrophilic or nucleophilic substitution reactions.
Methylation: Addition of the methyl group at the 5-position of the pyrrole ring.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole, 2-(4-cyclohexylphenyl)-1-(3,4-dichlorophenyl)-5-methyl- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce or replace substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 2-(4-cyclohexylphenyl)-1-(3,4-dichlorophenyl)-5-methyl- involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole, 2-phenyl-1-(3,4-dichlorophenyl)-5-methyl-: Similar structure but lacks the cyclohexyl group.
1H-Pyrrole, 2-(4-cyclohexylphenyl)-1-phenyl-5-methyl-: Similar structure but lacks the dichlorophenyl group.
Uniqueness
1H-Pyrrole, 2-(4-cyclohexylphenyl)-1-(3,4-dichlorophenyl)-5-methyl- is unique due to the presence of both cyclohexylphenyl and dichlorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
91306-77-3 |
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Molecular Formula |
C23H23Cl2N |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
2-(4-cyclohexylphenyl)-1-(3,4-dichlorophenyl)-5-methylpyrrole |
InChI |
InChI=1S/C23H23Cl2N/c1-16-7-14-23(26(16)20-12-13-21(24)22(25)15-20)19-10-8-18(9-11-19)17-5-3-2-4-6-17/h7-15,17H,2-6H2,1H3 |
InChI Key |
TWLCMPLBCHZMHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)C4CCCCC4 |
Origin of Product |
United States |
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